Eletriptan Hydrobromide

描述

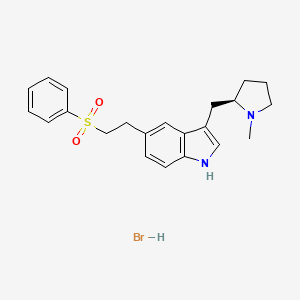

Structure

3D Structure of Parent

属性

IUPAC Name |

5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2S.BrH/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20;/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3;1H/t19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTINOWOSWSPFLJ-FSRHSHDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016113 | |

| Record name | Eletriptan hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177834-92-3 | |

| Record name | Eletriptan hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177834-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eletriptan Hydrobromide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177834923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eletriptan hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-[(1-Methylpyrrolidin-2-yl)methyl]-5-[2-(phenylsulfonyl)ethyl]indole hydrobromide monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELETRIPTAN HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M41W832TA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eletriptan Hydrobromide: A Deep Dive into its Mechanism of Action within the Trigeminal System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eletriptan (B1671169) hydrobromide, a second-generation triptan, is a cornerstone in the acute management of migraine. Its therapeutic efficacy is intrinsically linked to its targeted action on the trigeminal nervous system, a key player in the pathophysiology of this debilitating neurological disorder. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms by which eletriptan exerts its anti-migraine effects, with a focus on its interaction with serotonin (B10506) receptors, modulation of neuropeptide release, and impact on neuronal signaling within the trigeminal pathway.

Core Mechanism of Action: A Multi-faceted Approach

The therapeutic action of eletriptan in migraine is not due to a single, isolated effect but rather a combination of three primary mechanisms mediated by its agonist activity at specific serotonin (5-hydroxytryptamine, 5-HT) receptors.[1]

-

Cranial Vasoconstriction: During a migraine attack, cranial blood vessels undergo vasodilation, contributing to the throbbing pain. Eletriptan, by acting on 5-HT1B receptors located on the smooth muscle of these vessels, induces vasoconstriction, thereby counteracting this painful dilation.[2]

-

Inhibition of Neuropeptide Release: Eletriptan targets presynaptic 5-HT1D receptors on trigeminal nerve endings.[2] This activation inhibits the release of pro-inflammatory and vasodilatory neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP), Substance P, and neurokinin A. This action dampens the inflammatory cascade within the dura mater, a key contributor to migraine pain.

-

Inhibition of Nociceptive Transmission: Eletriptan has been shown to inhibit neuronal transmission within the trigeminal nucleus caudalis (TNC) of the brainstem, the primary relay center for sensory information from the head and face.[3] This central action is thought to reduce the transmission of pain signals to higher brain centers.

Molecular Interactions: Receptor Binding Profile

Eletriptan's pharmacological profile is characterized by its high affinity and selectivity for the 5-HT1B and 5-HT1D receptor subtypes. Its binding affinity for other 5-HT receptors is significantly lower, contributing to its targeted therapeutic effect and favorable side-effect profile compared to less selective compounds.

Table 1: Comparative Binding Affinities (KD in nM) of Eletriptan and Sumatriptan for Human 5-HT1B and 5-HT1D Receptors

| Radioligand | Receptor Subtype | Eletriptan KD (nM) | Sumatriptan KD (nM) | Reference |

| [3H]eletriptan | 5-HT1B | 3.14 | - | [4] |

| [3H]sumatriptan | 5-HT1B | - | 11.07 | [4] |

| [3H]eletriptan | 5-HT1D | 0.92 | - | [4] |

| [3H]sumatriptan | 5-HT1D | - | 6.58 | [4] |

KD (Dissociation Constant) is a measure of binding affinity; a lower KD value indicates a higher binding affinity.

Table 2: Binding Affinities (pKi) of Eletriptan and Other Triptans for Human 5-HT Receptor Subtypes

| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1E | 5-HT1F | 5-HT2A | 5-HT2C | 5-HT7 |

| Eletriptan | 7.1 | 8.7 | 9.0 | 7.5 | 8.2 | 5.8 | 5.5 | 7.2 |

| Sumatriptan | 6.9 | 8.0 | 8.2 | 6.9 | 8.4 | <5.0 | <5.0 | 6.2 |

| Naratriptan | 7.1 | 8.2 | 8.5 | 6.8 | 8.5 | 5.8 | 5.7 | 6.6 |

| Rizatriptan | 6.7 | 8.2 | 8.8 | 6.5 | 8.1 | <5.0 | <5.0 | 6.2 |

| Zolmitriptan | 7.1 | 8.5 | 8.8 | 6.9 | 8.5 | 6.1 | 6.0 | 6.9 |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Signaling Pathways

The activation of 5-HT1B and 5-HT1D receptors by eletriptan initiates a cascade of intracellular signaling events. These receptors are coupled to inhibitory G-proteins, specifically of the Gαi/o family.[5][6]

Upon binding of eletriptan, the Gαi/o subunit dissociates from the Gβγ complex and inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. This signaling cascade is a key mechanism for inhibiting the release of neuropeptides from trigeminal neurons. Furthermore, both the Gαi/o subunit and β-arrestin have been implicated in the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway, which may play a role in the central effects of eletriptan.[7] Studies have suggested that 5-HT1B and 5-HT1D receptors primarily couple through the Gαi2 and Gαi3 subunits.[5][6]

Experimental Protocols

The elucidation of eletriptan's mechanism of action relies on a variety of sophisticated experimental techniques. Below are overviews of the key methodologies employed.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a drug to its receptor.

Detailed Methodology:

-

Membrane Preparation: Cell lines (e.g., HEK293 or CHO) are transfected to express the desired human 5-HT receptor subtype (e.g., 5-HT1B or 5-HT1D). The cells are then harvested and homogenized to isolate the cell membranes containing the receptors.

-

Incubation: The membranes are incubated in a buffer solution with a constant concentration of radiolabeled eletriptan (e.g., [3H]eletriptan) and varying concentrations of unlabeled eletriptan.

-

Separation: The incubation mixture is rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of unlabeled drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity.

CGRP Release Assays from Cultured Trigeminal Neurons

These in vitro assays directly measure the ability of a drug to inhibit the release of CGRP from sensory neurons.

References

- 1. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Effects of eletriptan on the peptidergic innervation of the cerebral dura mater and trigeminal ganglion, and on the expression of c-fos and c-jun in the trigeminal complex of the rat in an experimental migraine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. h5-HT1B receptor-mediated constitutive Gαi3-protein activation in stably transfected Chinese hamster ovary cells: an antibody capture assay reveals protean efficacy of 5-HT - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Eletriptan Hydrobromide: A Technical Guide to its 5-HT1B/1D Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of eletriptan (B1671169) hydrobromide for the serotonin (B10506) 5-HT1B and 5-HT1D receptors. Eletriptan is a second-generation triptan antimigraine agent that exhibits high-affinity and selective agonist activity at these receptor subtypes. Its therapeutic efficacy in the acute treatment of migraine is attributed to its ability to mediate vasoconstriction of dilated cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides in the trigeminal nervous system.[1][2][3]

Quantitative Binding Affinity Data

Eletriptan demonstrates potent binding to both human 5-HT1B and 5-HT1D receptors. The binding affinity is commonly expressed in terms of the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ligand | Ki (nM) |

| Human 5-HT1B | Eletriptan | 3.14 |

| Human 5-HT1D | Eletriptan | 0.92 |

Table 1: Binding Affinity of Eletriptan Hydrobromide for Human 5-HT1B and 5-HT1D Receptors. Data derived from radioligand binding studies.

Experimental Protocols

The determination of eletriptan's binding affinity for 5-HT1B and 5-HT1D receptors is primarily achieved through competitive radioligand binding assays. The following protocol outlines a representative methodology based on established practices for GPCR-expressing cell lines.

Cell Culture and Membrane Preparation

-

Cell Line Maintenance: Stably transfected HeLa cells expressing recombinant human 5-HT1B or 5-HT1D receptors are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and selective antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Harvesting: Confluent cell monolayers are washed with phosphate-buffered saline (PBS) and harvested by gentle scraping.

-

Homogenization: The harvested cells are suspended in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) and homogenized using a Dounce or polytron homogenizer.

-

Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. The resulting supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.

-

Membrane Resuspension: The membrane pellet is washed and resuspended in a suitable assay buffer. The total protein concentration is determined using a standard method, such as the Bradford or BCA assay. Membranes are then stored at -80°C until use.[4]

Radioligand Binding Assay (Competitive Inhibition)

-

Assay Components: The assay is typically performed in a 96-well plate format with a final assay volume of 250 µL. Each well contains:

-

Cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg)

-

Radioligand: [3H]Eletriptan at a concentration near its Kd value.

-

Increasing concentrations of unlabeled this compound (or other competing ligands).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).

-

-

Incubation: The plates are incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[5]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[6][7]

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

Data Analysis

-

Determination of IC50: The concentration of unlabeled eletriptan that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

Calculation of Ki: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:[8][9][10]

Ki = IC50 / (1 + [L]/Kd)

Where:

-

IC50 is the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand.

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the downstream signaling pathway of 5-HT1B/1D receptors and a typical experimental workflow for a radioligand binding assay.

References

- 1. scite.ai [scite.ai]

- 2. Differential coupling of serotonin 5-HT1A and 5-HT1B receptors to activation of ERK2 and inhibition of adenylyl cyclase in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 9. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 효소 억제제 용어 및 계산법 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis and Characterization of Eletriptan Hydrobromide Impurities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Eletriptan (B1671169) Hydrobromide and the formation, synthesis, and characterization of its principal impurities. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in understanding and controlling the impurity profile of this active pharmaceutical ingredient (API).

Synthesis of Eletriptan Hydrobromide

This compound is a selective 5-hydroxytryptamine 1B/1D (5-HT1B/1D) receptor agonist used for the acute treatment of migraine. Its synthesis is a multi-step process that can give rise to various process-related impurities and degradation products. The most common synthetic route is outlined below.[1][2][3][4]

The synthesis commences with the acetylation of (R)-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole. The resulting N-acetylated intermediate then undergoes a Heck reaction with phenyl vinyl sulfone. Subsequent deacetylation yields an enesulfone derivative, which is then reduced to the Eletriptan free base. Finally, treatment with hydrobromic acid affords this compound.[1][3][4]

Synthetic Pathway of this compound

Common Impurities in this compound

Several impurities can arise during the synthesis and storage of this compound. Understanding their structure, origin, and control is crucial for ensuring the quality and safety of the drug substance. The most frequently encountered impurities are detailed below.

Process-Related Impurities

These impurities are by-products formed during the synthetic process.

-

Eletriptan Dimer (Impurity 2): This impurity is primarily formed during the basic hydrolysis (deacetylation) of the enesulfone intermediate. Its formation can be minimized by using hydrous conditions during this step.[1][3][5]

-

Desbromo Eletriptan (Indolyl Pyrrolidine 6): This impurity is formed by the debromination of the starting material, (R)-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole, during catalytic hydrogenation.[1][3]

-

Dehydro Eletriptan: This is a common impurity that can be challenging to remove.[1]

-

Eletriptan N-Oxide Isomers (Impurities 3 & 4): These isomers can form by oxidation in the presence of air or oxidizing agents. Their formation can be controlled by using peroxide-free solvents.[1][3]

-

Tetracyclic Eletriptan Impurity (Impurity 8): This impurity can form in aprotic solvents at higher temperatures, especially in the presence of peroxides.[1]

Degradation Products

This compound can degrade under various stress conditions, such as exposure to acid, base, oxidation, and light.[6][7] Forced degradation studies have shown that the drug is susceptible to degradation under photolytic and oxidative conditions, leading to the formation of several degradation products.[6]

Synthesis of Eletriptan Impurities

The synthesis of impurity standards is essential for their identification and quantification in the final API.

Synthesis of Eletriptan Dimer (Impurity 2)

The Eletriptan dimer can be synthesized via a Michael addition reaction of the desacetyl enesulfone derivative in the presence of a strong base like sodium hydride.[1][5]

Synthesis of Eletriptan N-Oxide Isomers (Impurities 3 & 4)

The N-oxide isomers are prepared by the oxidation of the Eletriptan free base using aqueous hydrogen peroxide in the presence of a catalyst such as ammonium (B1175870) molybdate.[1][3]

Formation of Other Key Impurities

The formation pathways for several key impurities are illustrated in the diagram below.

Quantitative Data Summary

The following tables summarize the quantitative data related to the synthesis and characterization of this compound and its impurities.

Table 1: Synthesis Yields of Eletriptan and Impurities

| Compound | Starting Material | Key Reagents | Yield (%) | Reference |

| This compound | (R)-5-[(2-phenylsulfonyl)ethenyl]-3-(N-methylpyrrolidine-2-ylmethyl)-1H-indole | H2, Pd/C; HBr | High | [1] |

| Eletriptan Dimer (Impurity 2) | (R)-5-[(2-phenylsulfonyl)ethenyl]-3-(N-methylpyrrolidine-2-ylmethyl)-1H-indole | NaH, THF | 11.6 | [1][5] |

| Eletriptan N-Oxide Isomers (Impurities 3 & 4) | Eletriptan Free Base | H2O2, Ammonium Molybdate | 71 | [1][3] |

| Desbromo Eletriptan (Indolyl Pyrrolidine 6) | (R)-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole | H2, Pd/C | 94.5 | [1][3] |

Table 2: Observed Levels of Impurities in this compound

| Impurity | Typical Level (%) | Conditions Favoring Formation | Reference |

| Eletriptan Dimer | 0.3 - 0.5 | Basic hydrolysis of enesulfone derivative | [1][3] |

| Eletriptan N-Oxide Isomers | 0.05 - 0.25 | Presence of peroxides in solvents | [1][3] |

| Desbromo Eletriptan | 0.10 - 0.20 | In-process control of Heck reaction | [1][3] |

Characterization of Eletriptan and its Impurities

A combination of chromatographic and spectroscopic techniques is employed for the comprehensive characterization of this compound and its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the separation, identification, and quantification of Eletriptan and its related substances.

Table 3: Validated HPLC Method Parameters

| Parameter | Condition | Reference |

| Column | C18 XTerra™ (5 µm, 150 x 4.6 mm) | [8][9] |

| Mobile Phase | TEA (1%) - Methanol (67.2:32.8 v/v), pH 6.8 with orthophosphoric acid | [8][9] |

| Flow Rate | 1.0 mL/min | [8][9] |

| Detection | UV at 225 nm | [8][9] |

| Temperature | 20°C | [8][9] |

Spectroscopic Characterization

Mass spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy are used for the structural elucidation of impurities.

Table 4: Spectroscopic Data for this compound

| Technique | Key Data | Reference |

| ¹H NMR (DMSO-d₆) | δ 10.90 (1H, d), 9.35 (1H, br s), 7.95 (2H, d), 7.76 (1H, t), 7.66 (2H, t), 7.38 (1H, s), 7.24 (1H, d), 7.23 (1H, d), 6.92 (1H, dd), 3.63 (2H, m), 3.58 (2H, br m), 3.24 (1H, m), 3.06 (1H, m), 2.95 (2H, m), 2.86 (1H, m), 2.83 (3H, s), 2.00 (1H, m), 1.90 (2H, m), 1.70 (1H, m) | [10] |

| ¹³C NMR | (Data available from various sources) | [11] |

| MS (ESI+) | m/z 383.2 [M+H]⁺ | [12] |

| FTIR (KBr, cm⁻¹) | Characteristic peaks for N-H, C-H, C=C, and S=O stretching | [2][6] |

Experimental Protocols

General Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the identification and quantification of impurities in this compound.

Synthesis of this compound (Illustrative Protocol)

Materials and Reagents:

-

(R)-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole

-

Acetic anhydride

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF)

-

Phenyl vinyl sulfone

-

Palladium(II) acetate

-

Tri(o-tolyl)phosphine

-

Potassium carbonate

-

Methanol

-

Water

-

Palladium on carbon (10%)

-

Hydrobromic acid

Procedure:

-

Acetylation: Dissolve (R)-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole in DMF and add TEA. To this solution, add acetic anhydride and heat the mixture. After cooling, the acetylated product is precipitated and filtered.

-

Heck Reaction: In a suitable solvent like DMF, combine the acetylated intermediate with phenyl vinyl sulfone, palladium(II) acetate, tri(o-tolyl)phosphine, and TEA. Heat the mixture under an inert atmosphere.

-

Deacetylation: The product from the Heck reaction is dissolved in a mixture of methanol and water, and potassium carbonate is added to facilitate deacetylation.

-

Reduction: The resulting enesulfone derivative is reduced using hydrogen gas and a palladium on carbon catalyst in a suitable solvent.

-

Salt Formation: The Eletriptan free base is dissolved in a suitable solvent, and hydrobromic acid is added to precipitate this compound. The product is then filtered and dried.

HPLC Analysis of this compound and Impurities

Materials and Reagents:

-

This compound reference standard and impurity standards

-

Methanol (HPLC grade)

-

Triethylamine (TEA)

-

Orthophosphoric acid

-

Water (HPLC grade)

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase as described in Table 3.

-

Standard Solution Preparation: Accurately weigh and dissolve the this compound and impurity reference standards in the mobile phase to prepare stock solutions. Prepare working standard solutions by appropriate dilution.

-

Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

-

Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and record the chromatograms.

-

Data Analysis: Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the impurities using the peak areas and the response factors of the standards.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound and its impurities. By understanding the synthetic pathways, impurity formation mechanisms, and analytical methodologies, researchers and drug development professionals can effectively control the impurity profile of this compound, ensuring its quality, safety, and efficacy. The provided protocols and data serve as a valuable resource for process optimization, analytical method development, and regulatory submissions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ijpsr.com [ijpsr.com]

- 8. Validation of an HPLC method for the simultaneous determination of eletriptan and UK 120.413 [researchonline.jcu.edu.au]

- 9. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: ELETRIPTAN [orgspectroscopyint.blogspot.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Eletriptan Hydrobromide: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eletriptan (B1671169) Hydrobromide, a selective serotonin (B10506) 5-HT1B/1D receptor agonist, is a prominent second-generation triptan utilized in the acute treatment of migraine. This technical guide provides a comprehensive overview of its chemical structure, physicochemical characteristics, and pharmacological properties. Detailed experimental protocols for key analytical methodologies are presented, and quantitative data are summarized for clarity. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its mechanism of action and analysis.

Chemical Structure and Identification

Eletriptan Hydrobromide is the hydrobromide salt of Eletriptan. Chemically, it is designated as (R)-3-[[(1-Methyl-2-pyrrolidinyl)methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole monohydrobromide.[1] The molecule possesses a single chiral center in the pyrrolidine (B122466) ring, with the (R)-enantiomer being the active pharmacological agent.[2]

The structural integrity and identity of this compound are confirmed through various analytical techniques, providing a unique fingerprint for this active pharmaceutical ingredient.

| Identifier | Value |

| IUPAC Name | 5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole;hydrobromide[1] |

| CAS Number | 177834-92-3[3] |

| Molecular Formula | C22H27BrN2O2S[4] |

| Molecular Weight | 463.43 g/mol [4] |

| SMILES | CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Br[1] |

| InChIKey | UTINOWOSWSPFLJ-FSRHSHDFSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are critical determinants of its formulation, stability, and bioavailability.

Summary of Physicochemical Data

| Property | Value | Source |

| Appearance | White to light pale colored powder | [5] |

| Melting Point | 169-171 °C | [4] |

| Solubility | Readily soluble in water | [5] |

| pKa (Strongest Basic) | 8.37 (Predicted) | [6] |

| logP | 3.77 (Predicted) | [6] |

| Specific Optical Rotation | +6.0° to +7.0° (c=1, methanol (B129727) at 20°C) | [2] |

Crystallographic Data

This compound is known to exist in different polymorphic forms. The crystallographic data for the α- and β-forms have been elucidated, revealing distinct spatial arrangements that can influence the drug's physical properties.[7]

| Parameter | α-Form | β-Form |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2 | P21 |

| Cell Parameters | ||

| a (Å) | 18.224(2) | 12.523(3) |

| b (Å) | 10.8981(14) | 10.594(2) |

| c (Å) | 22.204(3) | 16.223(3) |

| β (°) | 95.352(2) | 92.31(3) |

| Z value | 8 | 4 |

Data sourced from Preetam et al. (2013).[7]

Pharmacological Properties

Eletriptan's efficacy in migraine therapy stems from its specific interaction with serotonin receptors, leading to a cascade of physiological events that alleviate migraine symptoms.

Mechanism of Action

Eletriptan is a potent and selective agonist for the 5-HT1B and 5-HT1D serotonin receptors.[8] Its therapeutic action is attributed to a dual mechanism:

-

Cranial Vasoconstriction: Activation of 5-HT1B receptors on the smooth muscle of intracranial blood vessels leads to their constriction, counteracting the vasodilation associated with migraine attacks.[1]

-

Inhibition of Neuropeptide Release: Stimulation of 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), which are implicated in the pain and inflammation of migraines.[1]

Mechanism of Action of this compound.

Receptor Binding Affinity

Eletriptan exhibits high affinity for its target receptors, which is fundamental to its pharmacological activity.

| Receptor Subtype | Binding Affinity (Ki) |

| 5-HT1B | 0.92 nM[9] |

| 5-HT1D | 3.14 nM[9] |

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy subjects, providing insights into its absorption, distribution, metabolism, and excretion.

| Parameter | 20 mg Single Dose | 40 mg Single Dose | 80 mg Single Dose |

| Cmax (ng/mL) | 37 | 82 | 188 |

| AUC (ng·h/mL) | 240 | 573 | 1355 |

| Tmax (h) | 0.75 (median) | 0.75 (median) | 0.75 (median) |

| t1/2 (h) | 4.92 | 4.63 | 4.58 |

Data from a study in healthy Korean subjects.[10][11]

Eletriptan is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[12]

Experimental Protocols

Standardized methodologies are employed to ensure the quality and consistency of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

A common method for the determination of this compound in pharmaceutical formulations is Reverse-Phase HPLC.

Workflow for HPLC analysis of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.[13]

-

Column: A C18 stationary phase, such as a Zorbax SB C18 column (150 x 4.6 mm, 5µm), provides good separation.[13]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of ammonium acetate buffer (pH 3.5) and acetonitrile (e.g., in a ratio of 80:20 v/v) is typically employed.[13]

-

Flow Rate: A flow rate of 1.0 mL/min is common.[13]

-

Detection: UV detection at a wavelength of 220 nm is suitable for quantification.[13]

-

Sample Preparation: A stock solution of this compound is prepared in a suitable diluent (e.g., the mobile phase). For tablet analysis, a powdered tablet sample equivalent to a known amount of the drug is dissolved, sonicated, and filtered before injection.[13][14]

UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simpler, yet effective, method for the quantification of this compound.

-

Instrumentation: A double-beam UV-Visible spectrophotometer.

-

Solvent: A mixture of ethanol (B145695) and distilled water can be used as the solvent.[15]

-

Wavelength of Maximum Absorbance (λmax): this compound exhibits a maximum absorbance at approximately 221 nm.[15]

-

Procedure:

-

Prepare a standard stock solution of this compound in the chosen solvent.

-

Prepare a series of dilutions to create a calibration curve.

-

For tablet analysis, dissolve a known amount of powdered tablet in the solvent, filter, and dilute to fall within the calibration range.

-

Measure the absorbance of the sample solutions at 221 nm against a solvent blank.

-

The concentration of this compound in the sample is determined by comparing its absorbance to the calibration curve.[15]

-

Conclusion

This compound is a well-characterized molecule with a defined chemical structure and a specific pharmacological profile that underpins its clinical efficacy in migraine treatment. Its physicochemical properties have been thoroughly investigated, enabling the development of stable and effective pharmaceutical formulations. The analytical methods described provide robust means for its quality control and quantification in various matrices. This technical guide serves as a valuable resource for professionals in the fields of pharmaceutical research and development, offering a consolidated source of critical information on this important therapeutic agent. this important therapeutic agent.

References

- 1. This compound | C22H27BrN2O2S | CID 656631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20120071669A1 - process for preparation of eletriptan and salt thereof - Google Patents [patents.google.com]

- 3. Eletriptan - Wikipedia [en.wikipedia.org]

- 4. This compound | 177834-92-3 [chemicalbook.com]

- 5. WO2014063752A1 - Process for making crystalline form alpha of this compound - Google Patents [patents.google.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. dovepress.com [dovepress.com]

- 12. pdf.hres.ca [pdf.hres.ca]

- 13. sphinxsai.com [sphinxsai.com]

- 14. iajpr.com [iajpr.com]

- 15. ijpcbs.com [ijpcbs.com]

Eletriptan Hydrobromide: A Technical Guide for Non-Migraine Neurological Disorder Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eletriptan Hydrobromide, a second-generation triptan, is a potent and selective serotonin (B10506) 5-HT1B/1D receptor agonist well-established for the acute treatment of migraine headaches.[1][2] Its mechanism of action, involving vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release, has prompted exploratory research into its utility for other neurological disorders.[2][3] This technical guide synthesizes the current, albeit limited, evidence for the application of this compound in non-migraine neurological conditions, with a primary focus on cluster headaches. While robust clinical data for other neurological applications are scarce, this document provides a comprehensive overview of the existing research, detailed experimental protocols from key studies, and a discussion of the underlying pharmacological principles that may guide future investigations.

Mechanism of Action

Eletriptan's therapeutic effects are primarily mediated through its high affinity for 5-HT1B and 5-HT1D receptors.[4][5] Agonism of these receptors is believed to have a dual effect in alleviating headache:

-

Cranial Vasoconstriction: Activation of 5-HT1B receptors on intracranial blood vessels leads to vasoconstriction, counteracting the vasodilation associated with certain headache types.[1][2]

-

Inhibition of Neuronal Signaling: Activation of 5-HT1D receptors on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP), Substance P, and vasoactive intestinal peptide.[4][6] This action reduces neurogenic inflammation and pain signal transmission.

Eletriptan also exhibits modest affinity for 5-HT1A, 5-HT1E, 5-HT1F, 5-HT2B, and 5-HT7 receptors, though the clinical significance of these interactions is less understood.[3][4]

Figure 1: Simplified signaling pathway of Eletriptan's mechanism of action.

Research in Non-Migraine Neurological Disorders

Cluster Headache

The most significant evidence for Eletriptan's use in a non-migraine condition comes from a study on the short-term prophylaxis of cluster headaches.[7] While the safety and effectiveness of Eletriptan for cluster headache have not been definitively established, this preliminary research provides a foundation for further investigation.[8]

A small, open-label pilot study investigated the efficacy of Eletriptan for the short-term prevention of cluster headache attacks.[7][9]

| Parameter | Baseline (6 days) | Treatment with Eletriptan 40 mg twice daily (6 days) | p-value |

| Mean Total Number of Attacks | 10.9 (SD 5.6) | 6.3 (SD 3.7) | 0.01 |

| Number of Patients with >50% Reduction in Attacks | N/A | 6 out of 16 | N/A |

Table 1: Efficacy of Eletriptan in Short-Term Prophylaxis of Cluster Headache.[7][9]

The following protocol was utilized in the aforementioned clinical trial for cluster headache prophylaxis:[7][9]

-

Study Design: Open-label, prospective pilot study.

-

Participants: 18 patients with a diagnosis of cluster headache. 16 patients completed the study.

-

Baseline Period: A 6-day period where the number of cluster headache attacks was recorded without prophylactic treatment.

-

Treatment Period: A subsequent 6-day period where patients received Eletriptan 40 mg twice daily.

-

Primary Outcome Measure: The reduction in the number of cluster headache attacks during the treatment period compared to the baseline period.

Figure 2: Experimental workflow for the cluster headache prophylaxis study.

Neuropathic Pain

Currently, there is a lack of direct clinical or preclinical research investigating the efficacy of this compound for neuropathic pain. Standard treatments for neuropathic pain include tricyclic antidepressants, serotonin-norepinephrine reuptake inhibitors, and anticonvulsants.[10] The mechanism of triptans is not directly aligned with the known pathophysiology of neuropathic pain, which involves damage to the somatosensory nervous system.[10] However, the role of serotonin in pain modulation is complex, and further preclinical investigation could explore potential, yet currently unproven, avenues for triptans in specific neuropathic pain models.

Preclinical and Animal Models

While not specific to non-migraine disorders, animal models used to study migraine can provide valuable insights for broader neurological research. These models often aim to replicate aspects of neurogenic inflammation and central sensitization, which are relevant to other pain conditions.

Commonly used models involve the administration of substances like nitroglycerin (NTG) to induce migraine-like symptoms in rodents.[11][12] In these models, the efficacy of anti-migraine drugs, including triptans, is assessed by measuring endpoints such as allodynia and changes in meningeal blood flow.[11]

Future Research Directions

The preliminary positive results in cluster headache prophylaxis suggest that the therapeutic window for Eletriptan may extend beyond acute migraine treatment. Future research should focus on:

-

Larger, controlled trials: To confirm the efficacy and safety of Eletriptan for cluster headache prophylaxis.

-

Dose-ranging studies: To determine the optimal prophylactic dose for cluster headaches.

-

Preclinical studies in other headache disorders: Investigating the effect of Eletriptan in models of other trigeminal autonomic cephalalgias.

-

Exploratory studies in other neurological conditions: While speculative, conditions with a potential vascular or serotonergic component could be considered for initial preclinical screening.

Conclusion

This compound's primary and well-established role is in the acute treatment of migraine. Its exploration in non-migraine neurological disorders is in its infancy, with the most promising, yet still limited, evidence pointing towards a potential role in the short-term prophylaxis of cluster headaches. For researchers and drug development professionals, the existing data on cluster headaches provides a template for further investigation. A deeper understanding of its serotonergic mechanisms may unveil novel applications in other neurological conditions, but this will require rigorous preclinical and clinical investigation.

References

- 1. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Eletriptan - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. drugs.com [drugs.com]

- 5. Relpax (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. researchgate.net [researchgate.net]

- 7. Eletriptan for the short-term prophylaxis of cluster headache - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. researchgate.net [researchgate.net]

- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

In Vitro Vasoconstrictive Profile of Eletriptan Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro vasoconstrictive effects of Eletriptan (B1671169) Hydrobromide, a selective 5-HT1B/1D receptor agonist used in the treatment of migraine. The document summarizes key quantitative data, details common experimental protocols for assessing vascular reactivity, and visualizes the underlying cellular signaling pathways.

Quantitative Analysis of Vasoconstrictive Effects

Eletriptan's primary mechanism of action in migraine therapy involves the constriction of dilated cranial blood vessels through its agonist activity at 5-HT1B and 5-HT1D receptors.[1] In vitro studies on isolated human blood vessels have quantified the potency and efficacy of Eletriptan, providing insights into its therapeutic effects and potential cardiovascular liabilities. A key concept in this analysis is "cranioselectivity," which compares the vasoconstrictor potency of the drug in cranial arteries versus peripheral or coronary arteries.

The following tables summarize the available quantitative data for Eletriptan's vasoconstrictive effects in various human isolated blood vessels. The data is primarily derived from studies by MaassenVanDenBrink and colleagues, who have extensively characterized the vascular pharmacology of triptans.

| Vessel Type | Drug | pEC50 (Mean ± SEM) | Emax (% of KCl contraction) (Mean ± SEM) | Reference(s) |

| Human Middle Meningeal Artery | Eletriptan | 7.34 ± 0.13 | Data Not Available in Searched Literature | [2] |

| Sumatriptan (B127528) | 6.91 ± 0.17 | Data Not Available in Searched Literature | [2] | |

| Human Coronary Artery | Eletriptan | 5.54 ± 0.22 | 17 ± 4 | [2][3] |

| Sumatriptan | 6.24 ± 0.14 | 12 ± 2 | [2][3] | |

| Human Saphenous Vein | Eletriptan | 6.09 ± 0.13 | Data Not Available in Searched Literature | [2] |

| Sumatriptan | 6.19 ± 0.12 | Data Not Available in Searched Literature | [2] |

Table 1: Potency (pEC50) and Efficacy (Emax) of Eletriptan and Sumatriptan in Human Isolated Blood Vessels. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax represents the maximum contractile response elicited by the agonist, expressed as a percentage of the contraction induced by a standard depolarizing agent, potassium chloride (KCl).

Studies have demonstrated that Eletriptan exhibits a significant cranioselectivity, being more potent in the human middle meningeal artery compared to the coronary artery.[4] This selectivity is considered a desirable feature for a migraine therapeutic, as it suggests a targeted effect on the cranial vasculature with a lower potential for coronary side effects.[4]

Experimental Protocols

The in vitro assessment of vasoconstrictive properties of compounds like Eletriptan Hydrobromide is typically conducted using isolated blood vessel preparations in an organ bath system. This methodology allows for the precise measurement of vascular tension in a controlled environment.

General Protocol for In Vitro Vascular Reactivity Studies

1. Tissue Procurement and Preparation:

-

Human blood vessels, such as the middle meningeal artery, coronary artery, and saphenous vein, are obtained from surgical resections or organ donors in accordance with ethical guidelines and regulations.[4]

-

The vessels are immediately placed in a cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.

-

Adherent connective and adipose tissue are carefully removed under a dissecting microscope.

-

The vessel is cut into ring segments of approximately 2-4 mm in length.[5] For some experiments, the endothelium may be mechanically removed by gently rubbing the intimal surface.

2. Mounting in Organ Bath:

-

The arterial rings are mounted on two stainless steel hooks or wires in a temperature-controlled organ bath chamber (typically 37°C) containing oxygenated PSS (95% O2, 5% CO2).[5][6]

-

One hook is fixed to a stationary support, while the other is connected to an isometric force transducer to record changes in tension.[6]

3. Equilibration and Viability Check:

-

The mounted vessel segments are allowed to equilibrate for a period of 60-90 minutes under a resting tension.[1]

-

During equilibration, the PSS in the organ bath is changed every 15-20 minutes.

-

The viability of the smooth muscle is assessed by challenging the tissue with a high concentration of potassium chloride (e.g., 60-100 mM KCl), which induces a non-receptor-mediated depolarization and contraction.[1]

-

Endothelial integrity can be assessed by pre-contracting the vessel with an agonist (e.g., phenylephrine) and then adding an endothelium-dependent vasodilator (e.g., acetylcholine). A relaxation of a certain magnitude (e.g., >60-80%) indicates an intact endothelium.[7]

4. Construction of Concentration-Response Curves:

-

After a washout period and return to baseline tension, cumulative concentration-response curves are constructed for this compound.

-

The drug is added to the organ bath in increasing concentrations in a stepwise manner, allowing the contractile response to reach a stable plateau at each concentration before the next addition.[1]

-

The resulting changes in isometric tension are recorded.

5. Data Analysis:

-

The contractile responses are typically expressed as a percentage of the maximal contraction induced by KCl.

-

Non-linear regression analysis is used to fit the concentration-response data to a sigmoidal curve, from which the pEC50 and Emax values are determined.

In Vitro Vasoconstriction Assay Workflow

Signaling Pathways in Eletriptan-Induced Vasoconstriction

The vasoconstrictive effects of Eletriptan are initiated by its binding to 5-HT1B and 5-HT1D receptors on vascular smooth muscle cells. These receptors are G-protein coupled receptors (GPCRs) that are primarily linked to the inhibitory G-protein, Gαi/o.

5-HT1B Receptor-Mediated Signaling Cascade

Activation of the 5-HT1B receptor by Eletriptan triggers a cascade of intracellular events leading to smooth muscle contraction:

-

G-protein Activation: Eletriptan binding to the 5-HT1B receptor causes a conformational change, leading to the activation of the associated Gαi/o protein.

-

Modulation of Ion Channels: The reduction in cAMP levels and direct actions of G-protein subunits can lead to the modulation of ion channel activity. This includes the inhibition of voltage-gated potassium (K+) channels, leading to membrane depolarization, and the opening of L-type voltage-gated calcium (Ca2+) channels.[9]

-

Calcium Influx: The opening of Ca2+ channels results in an influx of extracellular calcium into the smooth muscle cell, increasing the intracellular calcium concentration.

-

Calcium-Calmodulin Complex Formation: The increased intracellular calcium binds to the protein calmodulin.

-

Myosin Light Chain Kinase (MLCK) Activation: The calcium-calmodulin complex activates MLCK.[10]

-

Myosin Light Chain Phosphorylation: Activated MLCK phosphorylates the regulatory light chain of myosin.[10]

-

Cross-Bridge Cycling and Contraction: Phosphorylation of the myosin light chain enables the interaction between myosin and actin filaments, leading to cross-bridge cycling and ultimately, smooth muscle contraction and vasoconstriction.[10]

5-HT1B Receptor Signaling Pathway

Role of the 5-HT1D Receptor

While the 5-HT1B receptor is considered the primary mediator of vasoconstriction, the 5-HT1D receptor also plays a role. In some vascular beds, presynaptic 5-HT1D receptors on perivascular nerves can inhibit the release of vasodilator neuropeptides, such as calcitonin gene-related peptide (CGRP), thereby contributing indirectly to a net vasoconstrictive effect.

Conclusion

The in vitro vasoconstrictive effects of this compound are well-characterized, demonstrating a potent and selective action on cranial blood vessels. This cranioselectivity is a key feature that likely contributes to its therapeutic efficacy in migraine while minimizing the risk of coronary adverse events. The underlying mechanism involves the activation of 5-HT1B receptors, leading to a Gαi/o-mediated signaling cascade that culminates in smooth muscle contraction. The standardized in vitro methodologies described in this guide are essential for the continued evaluation of the vascular effects of Eletriptan and the development of new anti-migraine therapies. Further research to fully elucidate the Emax of Eletriptan in all relevant human arteries and to further detail the intricacies of the downstream signaling pathways will continue to refine our understanding of this important therapeutic agent.

References

- 1. dmt.dk [dmt.dk]

- 2. repub.eur.nl [repub.eur.nl]

- 3. neurology.org [neurology.org]

- 4. Craniovascular selectivity of eletriptan and sumatriptan in human isolated blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reprocell.com [reprocell.com]

- 6. cdn.adinstruments.com [cdn.adinstruments.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Studies on the mechanism of 5-HT1 receptor-induced smooth muscle contraction in dog saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Discovery and Development of Eletriptan Hydrobromide: An In-depth Technical Guide

Eletriptan (B1671169) hydrobromide, a second-generation triptan, is a cornerstone in the acute management of migraine. Its journey from a synthesized compound to a globally approved medication offers a compelling case study in modern drug development. This guide provides a detailed technical overview of its discovery, preclinical evaluation, and clinical development for researchers, scientists, and drug development professionals.

Preclinical Discovery and Lead Optimization

The quest for a more effective migraine treatment with an improved pharmacokinetic profile over the first-generation triptan, sumatriptan (B127528), led to the development of eletriptan.

1.1. Synthesis and Lead Identification

The development of eletriptan originated from a strategic medicinal chemistry program focused on creating a potent and selective 5-HT1B/1D receptor agonist. The initial synthesis efforts were centered around indole-based structures, leading to the identification of several potential compounds.[1][2][3] A key patent filed by Pfizer in 1996 disclosed the eletriptan molecule and its pharmaceutically acceptable salts.[1][4] Various synthetic routes have been explored, including a Fischer indole (B1671886) synthesis process.[4][5]

1.2. Structure-Activity Relationship (SAR) Studies

Through extensive SAR studies, researchers optimized the lead compounds to enhance their affinity for the target receptors and improve their drug-like properties. Eletriptan's chemical structure, (R)-5-[2-(phenylsulfonyl)ethyl]-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole, was found to confer high lipophilicity, contributing to its rapid absorption and ability to cross the blood-brain barrier.[1][6]

Table 1: Receptor Binding Affinity of Eletriptan

| Receptor Subtype | Binding Affinity |

| 5-HT1B | High |

| 5-HT1D | High |

| 5-HT1F | High |

| 5-HT1A | Modest |

| 5-HT1E | Modest |

| 5-HT2B | Modest |

| 5-HT7 | Modest |

| 5-HT2A, 5-HT2C, 5-HT3, 5-HT4, 5-HT5A, 5-HT6 | Little to no affinity |

| Adrenergic (α1, α2, β), Dopaminergic (D1, D2), Muscarinic, Opioid | Insignificant |

Source: DrugBank Online, 2023; PubChem, 2023; Drugs.com, 2025[7][8][9]

1.3. Preclinical Pharmacology

Eletriptan's pharmacological profile was extensively characterized in a battery of in vitro and in vivo studies. These studies confirmed its high affinity and selectivity for the 5-HT1B and 5-HT1D receptors.[10][11]

Experimental Protocol: In Vitro Vasoconstriction Assay

-

Objective: To assess the vasoconstrictive effects of eletriptan on isolated arteries.

-

Methodology:

-

Arterial ring segments (e.g., canine basilar and coronary arteries) were mounted in organ baths containing a physiological salt solution.

-

The tissues were contracted with a standard agonist (e.g., potassium chloride or a thromboxane (B8750289) A2 mimetic).

-

Cumulative concentration-response curves to eletriptan were generated to determine its potency (EC50) and maximal contractile effect.

-

Comparative studies with sumatriptan were conducted to evaluate relative selectivity for cerebral versus coronary arteries.[12]

-

Experimental Protocol: In Vivo Neurogenic Inflammation Model

-

Objective: To evaluate the ability of eletriptan to inhibit neurogenic plasma protein extravasation in the dura mater, a key process in migraine pathophysiology.

-

Methodology:

-

Anesthetized rats or guinea pigs were used.

-

The trigeminal ganglion was electrically stimulated to induce dural plasma extravasation.

-

Eletriptan was administered intravenously prior to stimulation.

-

A fluorescent dye (e.g., Evans blue) was injected to quantify plasma leakage.

-

The amount of dye extravasation in the dura mater was measured to determine the inhibitory effect of eletriptan.[10][11] Eletriptan was found to inhibit this process with a potency and efficacy comparable to sumatriptan.[10]

-

Clinical Development

The clinical development program for eletriptan was designed to rigorously evaluate its efficacy, safety, and tolerability in adult migraineurs.

2.1. Phase I: Pharmacokinetics and Safety in Healthy Volunteers

Phase I studies in healthy volunteers established the pharmacokinetic profile and safety of eletriptan. It is well-absorbed orally with a bioavailability of approximately 50%.[7][13] Peak plasma concentrations are typically reached within 1.5 to 2 hours.[9][13] The terminal elimination half-life is about 4 hours.[7] Eletriptan is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[7][13]

Table 2: Pharmacokinetic Parameters of Eletriptan in Healthy Adults

| Parameter | Value |

| Bioavailability | ~50% |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2 hours |

| Plasma Protein Binding | ~85% |

| Volume of Distribution | 138 L |

| Terminal Elimination Half-Life (t1/2) | ~4 hours |

| Primary Metabolizing Enzyme | CYP3A4 |

Source: DrugBank Online, 2023; StatPearls, 2024; Drugs.com, 2025[7][9][13]

2.2. Phase II and III: Efficacy and Safety in Migraine Patients

Multiple large-scale, randomized, double-blind, placebo-controlled trials confirmed the efficacy and safety of eletriptan for the acute treatment of migraine.[13][14]

Experimental Protocol: Pivotal Phase III Clinical Trial Design

-

Objective: To compare the efficacy and safety of oral eletriptan (20 mg, 40 mg, and 80 mg) with oral sumatriptan (100 mg) and placebo.

-

Study Design: Randomized, double-blind, parallel-group, outpatient study.

-

Patient Population: Adults with a diagnosis of migraine with or without aura according to International Headache Society criteria.

-

Primary Endpoint: Headache response (improvement from moderate or severe pain to mild or no pain) at 2 hours post-dose.

-

Secondary Endpoints: Pain-free rates at 2 hours, sustained pain-free response, and relief of associated symptoms (nausea, photophobia, phonophobia).

-

Results: Eletriptan at all doses was significantly more effective than placebo.[14][15] The 40 mg and 80 mg doses demonstrated superior efficacy compared to sumatriptan 100 mg in some studies.[14][15]

Table 3: Efficacy of Eletriptan in Acute Migraine (2-Hour Headache Response)

| Treatment | Headache Response Rate (%) | Pain-Free Rate (%) |

| Placebo | 19 - 24 | 3 - 6 |

| Eletriptan 20 mg | 54 | N/A |

| Eletriptan 40 mg | 62 - 65 | 29 - 32 |

| Eletriptan 80 mg | 65 - 77 | 34 - 37 |

| Sumatriptan 100 mg | 55 | 23 |

Source: Neurology, 2000; Clinician.com, 2003[6][14]

Mechanism of Action

Eletriptan's therapeutic effect in migraine is attributed to its agonist activity at 5-HT1B and 5-HT1D receptors.[13][16] This leads to three key actions:

-

Cranial Vasoconstriction: Activation of 5-HT1B receptors on dilated intracranial blood vessels leads to their constriction.[10][16]

-

Inhibition of Neuropeptide Release: Agonism at 5-HT1D receptors on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides such as CGRP and substance P.[9][16]

-

Inhibition of Pain Signal Transmission: Eletriptan is also thought to act centrally to inhibit pain signal transmission in the trigeminal nucleus caudalis.[7]

dot

Caption: The development pipeline of Eletriptan Hydrobromide.

dot

Caption: Eletriptan's dual mechanism of action in migraine.

Regulatory Approval and Post-Marketing

This compound received U.S. Food and Drug Administration (FDA) approval in December 2002 for the acute treatment of migraine in adults.[13] Post-marketing studies and real-world evidence have continued to support its efficacy and safety profile.[17] It is recognized as one of the most effective oral triptans for achieving pain freedom at 2 hours and sustained pain freedom.[18]

References

- 1. BJOC - Synthesis of compounds related to the anti-migraine drug this compound [beilstein-journals.org]

- 2. d-nb.info [d-nb.info]

- 3. Synthesis of compounds related to the anti-migraine drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. WO2011089614A1 - PROCESS FOR PREPARING this compound HAVING α-FORM - Google Patents [patents.google.com]

- 6. Pharmacology Update: Eletriptan Hydrochloride (Relpax… | Clinician.com [clinician.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Eletriptan | C22H26N2O2S | CID 77993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. [Pharmacological, pharmacokinetic and clinical profile of eletriptan (Relpax), a new triptan for migraine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. neurology.org [neurology.org]

- 15. Eletriptan in acute migraine: a double-blind, placebo-controlled comparison to sumatriptan. Eletriptan Steering Committee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Eletriptan - Wikipedia [en.wikipedia.org]

- 17. neurology.org [neurology.org]

- 18. Study Finds Eletriptan Most Effective for Migraine Relief | medtigo [medtigo.com]

An In-depth Technical Guide to the N-demethylated Active Metabolite of Eletriptan Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the N-demethylated active metabolite of eletriptan (B1671169) hydrobromide. Eletriptan, a second-generation triptan, is a potent serotonin (B10506) 5-HT1B/1D receptor agonist used for the acute treatment of migraine. Its metabolism leads to the formation of an active N-demethylated metabolite, which contributes to the overall pharmacological profile of the drug.

Introduction

Eletriptan is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of its sole active metabolite, N-desmethyl eletriptan.[1][2] This metabolite circulates in the plasma at concentrations of 10-20% of the parent drug and has a longer half-life.[3] While less potent than eletriptan, its sustained presence may contribute to the therapeutic efficacy and duration of action of the parent drug. Understanding the pharmacological and pharmacokinetic properties of this metabolite is crucial for a comprehensive assessment of eletriptan's clinical profile and for predicting potential drug-drug interactions.

Quantitative Pharmacology

While specific binding affinity (Ki) and functional potency (EC50) values for N-desmethyl eletriptan are not extensively reported in peer-reviewed literature, it is consistently cited as having approximately 10% of the potency of the parent compound.[1][2] The following tables summarize the available quantitative data for eletriptan and the estimated values for its N-demethylated metabolite.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Ki (nM) |

| Eletriptan | Human 5-HT1B | 3.14[4] |

| Human 5-HT1D | 0.92[4] | |

| N-desmethyl eletriptan | Human 5-HT1B | ~31.4 (estimated) |

| Human 5-HT1D | ~9.2 (estimated) |

Table 2: Pharmacokinetic Parameters in Healthy Adults

| Parameter | Eletriptan | N-desmethyl eletriptan |

| Tmax (h) | 0.75 - 2.0[1][5][6] | Not explicitly stated |

| t1/2 (h) | ~4[1][7] | ~13[3][8] |

| Cmax (ng/mL) | 46.5 ± 16.3 (40 mg dose)[6] | 3.7 (as a percentage of parent Cmax)[9] |

| AUC0-t (ng·h/mL) | 279.4 ± 87.8 (40 mg dose)[6] | Not explicitly stated |

| Bioavailability (%) | ~50[1][7] | Not applicable |

| Protein Binding (%) | ~85[3][7] | Not explicitly stated |

Signaling Pathways

Figure 1. 5-HT1B/1D Receptor Signaling Cascade.

Experimental Protocols

In Vitro Metabolism: CYP3A4-Mediated N-demethylation

This protocol describes a general procedure for assessing the N-demethylation of eletriptan in human liver microsomes (HLMs).

Objective: To determine the kinetics of N-desmethyl eletriptan formation.

Materials:

-

Eletriptan hydrobromide

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of eletriptan in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute to working concentrations in potassium phosphate buffer.

-

In a microcentrifuge tube, pre-incubate HLMs (final concentration typically 0.1-1 mg/mL) in potassium phosphate buffer at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and eletriptan to the pre-incubated microsomes.

-

Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the presence of eletriptan and N-desmethyl eletriptan using a validated LC-MS/MS method.

-

To confirm the involvement of CYP3A4, parallel experiments can be conducted in the presence of a selective CYP3A4 inhibitor, such as ketoconazole.[13]

Figure 2. Workflow for In Vitro Metabolism Study.

P-glycoprotein (P-gp) Mediated Transport Assay

This protocol outlines a bidirectional transport assay using Caco-2 cell monolayers to determine if eletriptan and its N-demethylated metabolite are substrates of the P-glycoprotein (P-gp) efflux transporter.

Objective: To determine the efflux ratio of eletriptan and N-desmethyl eletriptan.

Materials:

-

Caco-2 cells

-

Transwell® inserts

-

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4)

-

This compound and N-desmethyl eletriptan

-

A known P-gp inhibitor (e.g., verapamil)

-

LC-MS/MS system

Procedure:

-

Seed Caco-2 cells on Transwell® inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.

-

Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Wash the cell monolayers with pre-warmed HBSS.

-

For apical-to-basolateral (A-B) transport, add the test compound to the apical chamber.

-

For basolateral-to-apical (B-A) transport, add the test compound to the basolateral chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

At specified time points, collect samples from the receiver chamber and replace with fresh buffer.

-

To confirm P-gp mediated transport, repeat the experiment in the presence of a P-gp inhibitor.

-

Quantify the concentration of the test compound in the collected samples by LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 is indicative of active efflux.

Figure 3. Workflow for P-glycoprotein Transport Assay.

Analytical Method: LC-MS/MS for Simultaneous Quantification

This protocol provides a general framework for the simultaneous quantification of eletriptan and N-desmethyl eletriptan in human plasma.

Objective: To develop and validate a sensitive and specific LC-MS/MS method.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Representative):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analytes from endogenous plasma components.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 10 µL

Mass Spectrometric Conditions (Representative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Eletriptan: e.g., m/z 383.2 -> 194.1

-

N-desmethyl eletriptan: e.g., m/z 369.2 -> 194.1

-

Internal Standard (e.g., deuterated eletriptan or a structurally similar compound): Specific transition

-

Sample Preparation:

-

To a 100 µL aliquot of human plasma, add an internal standard.

-

Perform protein precipitation by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile or methanol).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Method Validation: The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.

Conclusion

The N-demethylated metabolite of eletriptan is an active compound that likely contributes to the overall clinical efficacy of the parent drug. While it is less potent than eletriptan, its longer half-life suggests a sustained pharmacological effect. The metabolism of eletriptan to this active metabolite is primarily mediated by CYP3A4, making it susceptible to drug-drug interactions with inhibitors or inducers of this enzyme. Furthermore, both eletriptan and likely its metabolite are substrates for the P-gp efflux transporter, which can influence their distribution, particularly into the central nervous system. Further dedicated studies to fully characterize the receptor binding profile and pharmacokinetic parameters of N-desmethyl eletriptan are warranted to provide a more complete understanding of its role in the therapeutic action of eletriptan.

References

- 1. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. Pharmacokinetics and tolerability of this compound in healthy Korean subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Eletriptan: Package Insert / Prescribing Information / MOA [drugs.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Serotonin - Wikipedia [en.wikipedia.org]

- 12. [Pharmacological, pharmacokinetic and clinical profile of eletriptan (Relpax), a new triptan for migraine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Eletriptan metabolism by human hepatic CYP450 enzymes and transport by human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Lipophilicity and Intestinal Absorption of Eletriptan Hydrobromide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eletriptan Hydrobromide is a second-generation selective serotonin (B10506) (5-HT) receptor agonist belonging to the triptan class of drugs.[1] It is primarily indicated for the acute treatment of migraine headaches, with or without aura.[2][3] Eletriptan demonstrates high affinity for 5-HT1B, 5-HT1D, and 5-HT1F receptors.[4][5] Its therapeutic effect is attributed to two main mechanisms: the vasoconstriction of intracranial blood vessels and the inhibition of pro-inflammatory neuropeptide release in the trigeminal system.[2][5]

The oral route of administration is standard for Eletriptan, making its physicochemical properties, particularly lipophilicity and its subsequent intestinal absorption, critical determinants of its pharmacokinetic profile and clinical efficacy. This guide provides a detailed examination of these core characteristics, supported by quantitative data, experimental methodologies, and process visualizations.

Lipophilicity of Eletriptan

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a crucial physicochemical property that significantly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6] It is a key factor in a drug's ability to permeate biological membranes, such as the intestinal epithelium. The partition coefficient (Log P) and distribution coefficient (Log D) are the most common parameters used to quantify lipophilicity.

Quantitative Lipophilicity Data

The lipophilicity of Eletriptan has been characterized experimentally and computationally. Its relatively high lipophilicity compared to other triptans contributes to its pharmacokinetic properties.[7][8][9]

| Parameter | Value | Source |

| Log P (Octanol/Water) | 3.9 | Experimental (DrugBank)[10] |

| Log P (Octanol/Water) | 3.84 | Predicted (ALOGPS)[11] |

| Water Solubility | Very slightly soluble (as hydrobromide) | Experimental[12] |

| Water Solubility | Readily soluble in water (as hydrobromide) | Experimental[5] |

Note: Solubility data can vary based on the specific salt form and experimental conditions. This compound is generally considered water-soluble, which, combined with its high permeability, leads to its BCS Class I designation.[13]

Experimental Protocols for Lipophilicity Determination

The determination of Log P is essential for characterizing a drug candidate. The following are standard methodologies.

The shake-flask method is the traditional and most reliable technique for the direct measurement of the octanol-water partition coefficient (Log P).[14]

Protocol:

-

Preparation: A solution of Eletriptan is prepared in one of the two pre-saturated immiscible phases (n-octanol and water).

-

Partitioning: The two phases are combined in a flask and shaken vigorously until equilibrium is reached, allowing the compound to distribute between the aqueous and lipid phases.[14][15]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-